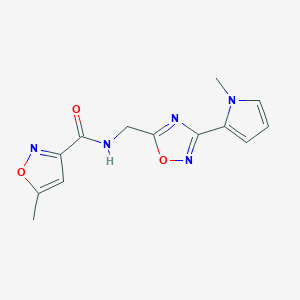
1-methyl-N-(6-morpholinopyrimidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-N-(6-morpholinopyrimidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound features a pyridazine ring system substituted with various functional groups, including a morpholine moiety and a pyrimidinyl group. Due to its intricate structure, it has garnered interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(6-morpholinopyrimidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the construction of the pyridazine core One common approach is the cyclization of a suitable dihydropyridazine precursor under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Process optimization, including the use of catalysts and controlled reaction conditions, is crucial to achieving high efficiency and minimizing by-products.
Types of Reactions:
Reduction: Reduction reactions may be employed to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like morpholine and pyrimidinyl derivatives are introduced under basic or acidic conditions.
Major Products Formed: The major products of these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions employed.
科学的研究の応用
Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly for the development of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-methyl-N-(6-morpholinopyrimidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
2-Methoxy-6-(4-morpholinyl)pyrimidin-4-ol
6-Methyl-2-morpholinopyrimidin-4-ol
4-(6-Morpholinopyrimidin-4-yl)piperazine derivatives
Uniqueness: 1-methyl-N-(6-morpholinopyrimidin-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its complex synthesis, diverse reactivity, and unique properties make it a valuable compound for further exploration and development.
特性
IUPAC Name |
1-methyl-N-(6-morpholin-4-ylpyrimidin-4-yl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3/c1-19-13(21)3-2-10(18-19)14(22)17-11-8-12(16-9-15-11)20-4-6-23-7-5-20/h2-3,8-9H,4-7H2,1H3,(H,15,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYWUCYKHIRMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2612914.png)
![(Z)-3-chloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2612919.png)


![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2612925.png)
![1-Methyl-4-({3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)pyrrolidin-2-one](/img/structure/B2612926.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2612928.png)
![[1,1'-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2612929.png)
![(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2612930.png)


![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxolane-3-carboxamide](/img/structure/B2612934.png)

